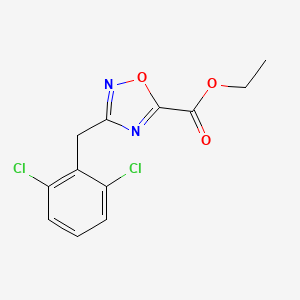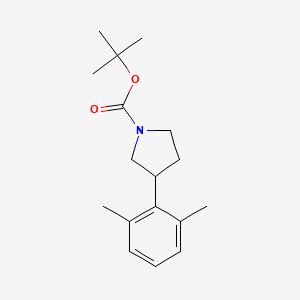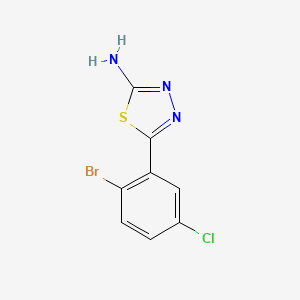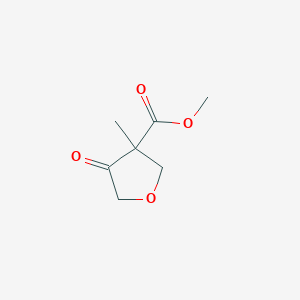
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a methyl group at the third position, a keto group at the fourth position, and a carboxylate ester group at the third position of the tetrahydrofuran ring.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method for synthesizing methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves the esterification of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization: Another method involves the cyclization of 3-methyl-4-oxobutanoic acid with methanol in the presence of a dehydrating agent such as phosphorus pentoxide. This reaction forms the tetrahydrofuran ring and the ester group simultaneously.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid, 3-methyl-4-hydroxybutanoic acid.
Reduction: 3-methyl-4-hydroxytetrahydrofuran, 3-methylbutane.
Substitution: 3-methyl-4-alkoxytetrahydrofuran, 3-methyl-4-aminotetrahydrofuran.
科学研究应用
Chemistry: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its reactivity and stability make it suitable for incorporation into complex chemical formulations.
作用机制
The mechanism of action of methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The keto group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These transformations enable the compound to modulate various biochemical pathways, contributing to its diverse biological activities.
相似化合物的比较
Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound lacks the methyl group at the third position, resulting in different chemical and biological properties.
Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: The ethyl ester variant exhibits similar reactivity but may have different solubility and stability characteristics.
Methyl 3-methyl-4-hydroxytetrahydrofuran-3-carboxylate:
Uniqueness: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both a methyl group and a keto group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
methyl 3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10-2)4-11-3-5(7)8/h3-4H2,1-2H3 |
InChI 键 |
WETJZORJCHERET-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCC1=O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


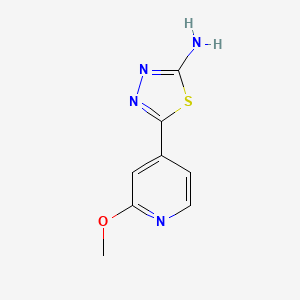
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
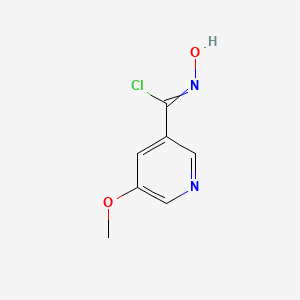
![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)

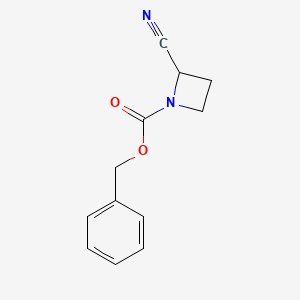
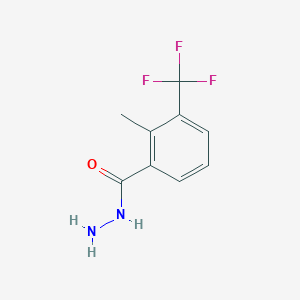
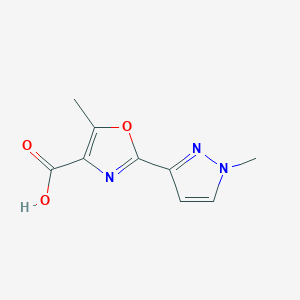
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)
